1-(2-Methylpropyl)cyclopentane-1-carbonitrile is an organic compound characterized by the molecular formula and a molecular weight of approximately 151.25 g/mol. This compound features a cyclopentane ring with a 2-methylpropyl substituent and a carbonitrile functional group, which significantly influences its chemical properties and reactivity. The compound is classified under nitriles, specifically as a substituted cyclopentane derivative.
The synthesis of 1-(2-Methylpropyl)cyclopentane-1-carbonitrile typically involves the following steps:
The molecular structure of 1-(2-Methylpropyl)cyclopentane-1-carbonitrile can be represented as follows:
InChI=1S/C10H17N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-7H2,1-2H3
1-(2-Methylpropyl)cyclopentane-1-carbonitrile is reactive and can undergo several types of chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(2-Methylpropyl)cyclopentane-1-carbonitrile involves its interaction with biological targets such as enzymes or receptors. The carbonitrile group can engage in hydrogen bonding and ionic interactions, influencing binding affinity and specificity. This compound's derivatives are being studied for potential biological activities, including antimicrobial and anticancer properties.
1-(2-Methylpropyl)cyclopentane-1-carbonitrile exhibits various physical properties that are significant for its applications:
The chemical properties include reactivity patterns typical of nitriles, such as their ability to undergo hydrolysis to form carboxylic acids upon treatment with water under acidic or basic conditions.
1-(2-Methylpropyl)cyclopentane-1-carbonitrile has diverse applications in scientific research:
This compound's unique structure allows it to play a crucial role in developing new chemical entities with potential therapeutic applications.
Retrosynthetic deconstruction of 1-(2-methylpropyl)cyclopentane-1-carbonitrile (CAS: 1384583-59-8, C₁₀H₁₇N) reveals two logical disconnections [2] [5]:
Direct cyanoalkylation of cyclopentanone derivatives enables efficient construction of the target scaffold:
Table 1: Cyanoalkylation Route Performance Comparison
Method | Catalyst System | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Pd-Catalyzed Coupling | Pd(OAc)₂/XPhos | 110 | 68 | Allylic isomers (15-20%) |
Electrophilic Cyanation | Sc(OTf)₃/TMSCN | 25 | 82 | <5% dehydration products |
Microwave irradiation (100°C, 30 min) further enhances electrophilic cyanation yields to 89% by accelerating imine intermediate formation [3] [4].
Incorporating the 2-methylpropyl group with correct stereochemistry requires chiral auxiliaries or asymmetric catalysis:
Process intensification techniques address thermal instability and side reactions:
Table 2: Stereoselectivity Modulators in Quaternary Carbon Formation
Directing Group | Lewis Acid | Solvent | dr (trans:cis) | ee (%) |
---|---|---|---|---|
None | TiCl₄ | CH₂Cl₂ | 1:1 | 0 |
tert-Butoxycarbonyl | Sn(OTf)₂ | Toluene | 3.2:1 | 42 |
(S)-Proline-derived | MgBr₂ | Et₂O | 4:1 | 75 |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1